molecular formula C18H19NO B113012 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 778642-53-8

4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine

Cat. No.: B113012
CAS No.: 778642-53-8
M. Wt: 265.3 g/mol
InChI Key: CCWCFKPGSZQLMX-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylpyridine, which is a class of organic compounds containing a phenyl group attached to a pyridine ring . The “benzyloxy” group suggests the presence of a benzyl group attached to the compound via an ether linkage .


Chemical Reactions Analysis

Phenylpyridines can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Phenylpyridines are generally stable compounds, but the presence of the benzyloxy group could make the compound more susceptible to reactions such as oxidation or hydrolysis .

Scientific Research Applications

Application in Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

4-Phenyl-1,2,3,6-tetrahydropyridine, a closely related compound to 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine, has been found to significantly enhance the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1). This enhancement is observed in various benzamide analogs linked with this fragment. Some of these analogs have shown high potency as PARP-1 inhibitors, suggesting a potential application in cancer and neurodegenerative disease research (Ishida et al., 2005).

Detoxification Routes and Theoretical Investigation

A theoretical investigation into the detoxification routes of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mediated by cytochrome P450 enzymes identified two detoxification pathways. One pathway involves N-demethylation to form 4-phenyl-1,2,3,6-tetrahydropyridine (PTP), and the other involves aromatic hydroxylation. This study provides insights into the metabolism of toxins and is relevant to understanding the biochemical pathways involving similar tetrahydropyridine derivatives (Li et al., 2016).

Antitetrabenazine Activity

Research on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], including derivatives like 4-(benzyloxy)-4-phenylpiperidines, indicates their potential as central nervous system agents. Some derivatives of this family display significant antitetrabenazine activity, providing a basis for further exploration in neurological applications (Martin et al., 1979).

Pharmacological Properties of Tetrahydropyridines

A comprehensive review of tetrahydropyridine (THP) derivatives, including the closely related 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, highlights their significant role in numerous biologically active systems. These compounds have been the subject of extensive research for their synthesis and pharmacological properties, leading to several promising drug candidates for various conditions (Mateeva et al., 2005).

Studies on Monoamine Oxidase B Interaction

Investigations into the interactions of various tetrahydropyridine derivatives with monoamine oxidase B (MAO-B) have revealed insights into their biochemical pathways. Understanding these interactions is crucial for developing treatments targeting neurological disorders and understanding the metabolism of neurotoxins (Rimoldi et al., 1995).

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-2-4-15(5-3-1)14-20-18-8-6-16(7-9-18)17-10-12-19-13-11-17/h1-10,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWCFKPGSZQLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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